Vegfr-2-IN-40
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H18N4O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[(E)-1-(3-benzamidophenyl)ethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H18N4O2/c1-15(24-25-21(27)18-10-6-12-22-14-18)17-9-5-11-19(13-17)23-20(26)16-7-3-2-4-8-16/h2-14H,1H3,(H,23,26)(H,25,27)/b24-15+ |
InChI Key |
CYIIXBLCYHKUNS-BUVRLJJBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Discovery and Synthesis of a Potent Quinazoline-Based VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of a representative 4-anilinoquinazoline derivative, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Due to the lack of public information on a specific compound named "Vegfr-2-IN-40," this guide will focus on a well-documented analogue from the scientific literature, herein referred to as Compound 3j , to illustrate the core principles of discovery and synthesis in this class of inhibitors.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels.[1] In cancer, pathological angiogenesis is a critical process that supplies tumors with nutrients and oxygen, facilitating their growth and metastasis.[1] Therefore, inhibiting the VEGFR-2 signaling pathway is a validated and effective therapeutic strategy in oncology. Quinazoline-based compounds have emerged as a prominent class of small molecule kinase inhibitors, with several approved drugs targeting VEGFR-2 and other tyrosine kinases.
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade triggers the activation of multiple downstream signaling pathways, including the Ras-Raf-MEK-ERK pathway, which ultimately leads to endothelial cell proliferation, migration, and survival.[1][2][3]
Discovery and Biological Activity of Compound 3j
Compound 3j is a 4-alkoxyquinazoline derivative identified as a potent VEGFR-2 inhibitor. Its discovery was part of a structure-activity relationship (SAR) study aimed at optimizing the potency of this chemical scaffold.
Quantitative Biological Data
The inhibitory activities of Compound 3j were evaluated using an in vitro enzymatic assay against VEGFR-2 kinase and a cell-based proliferation assay using Human Umbilical Vein Endothelial Cells (HUVECs).
| Compound | VEGFR-2 Kinase IC50 (nM) | HUVEC Proliferation IC50 (µM) |
| Compound 3j | 2.72 | 0.35 |
| Tivozanib (Reference) | 3.40 | 0.38 |
Synthesis of Compound 3j
The synthesis of Compound 3j is a multi-step process starting from commercially available materials. The key intermediate is 4-chloro-6,7-dimethoxyquinazoline.
Experimental Workflow for Synthesis and Evaluation
The overall workflow for the discovery and initial evaluation of a VEGFR-2 inhibitor like Compound 3j is outlined below.
Detailed Synthesis Protocol
Step 1: Synthesis of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one
This step involves the cyclization of 4,5-dimethoxy-2-aminobenzoic acid with formamide.
-
Materials: 4,5-dimethoxy-2-aminobenzoic acid, formamide.
-
Procedure:
-
A mixture of 4,5-dimethoxy-2-aminobenzoic acid and an excess of formamide is heated to reflux (approximately 140-160 °C) for several hours.
-
The reaction mixture is cooled, and water is added to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to yield 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one.
-
Step 2: Synthesis of 4-chloro-6,7-dimethoxyquinazoline
This step involves the chlorination of the quinazolinone intermediate.[4][5][6]
-
Materials: 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a suspension of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one in thionyl chloride, a catalytic amount of DMF is added.[7]
-
The mixture is heated at reflux for 6 hours.[7]
-
The excess thionyl chloride is removed under reduced pressure.[7]
-
The residue is azeotroped with toluene to remove any remaining thionyl chloride.[7]
-
The crude product is taken up in dichloromethane and washed with saturated aqueous sodium hydrogen carbonate solution and brine.[7]
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated in vacuo to yield 4-chloro-6,7-dimethoxyquinazoline as a solid.[7]
-
Step 3: Synthesis of 4-(2-fluoro-5-methoxyphenoxy)-6,7-dimethoxyquinazoline (Compound 3j)
This final step involves the nucleophilic aromatic substitution of the chloro group with the corresponding phenol.
-
Materials: 4-chloro-6,7-dimethoxyquinazoline, 2-fluoro-5-methoxyphenol, potassium carbonate (K₂CO₃), DMF.
-
Procedure:
-
A mixture of 4-chloro-6,7-dimethoxyquinazoline, 2-fluoro-5-methoxyphenol, and potassium carbonate in DMF is stirred at an elevated temperature (e.g., 80-100 °C) for several hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography or recrystallization to afford the final product, Compound 3j.
-
Experimental Protocols for Biological Assays
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.[8]
-
Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 as substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), 96-well plates, test compound (Compound 3j), and a detection reagent (e.g., Kinase-Glo®).[8]
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, VEGFR-2 enzyme, and the test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30 °C for a specified time (e.g., 45 minutes).[8]
-
Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent like Kinase-Glo®.[8]
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
HUVEC Proliferation Assay (MTT Assay)
This cell-based assay determines the effect of a compound on the proliferation of human umbilical vein endothelial cells.[9][10][11]
-
Materials: HUVECs, cell culture medium, 96-well cell culture plates, test compound (Compound 3j), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or SDS-HCl solution).[9][12]
-
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C.[9]
-
During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.[12]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable, proliferating cells.
-
Calculate the IC50 value by plotting the percentage of cell proliferation inhibition against the logarithm of the compound concentration.
-
Conclusion
This technical guide has detailed the discovery, synthesis, and biological evaluation of a potent 4-anilinoquinazoline-based VEGFR-2 inhibitor, exemplified by Compound 3j. The provided synthetic route and detailed protocols for key biological assays offer a comprehensive resource for researchers in the field of anticancer drug development. The modular nature of the synthesis allows for the generation of diverse analogues for further SAR studies, aiming to improve potency, selectivity, and pharmacokinetic properties. The methodologies described herein are fundamental to the discovery and development of novel kinase inhibitors targeting angiogenesis.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. The important roles of RET, VEGFR2 and the RAF/MEK/ERK pathway in cancer treatment with sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. guidechem.com [guidechem.com]
- 6. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 | Benchchem [benchchem.com]
- 7. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. 3hbiomedical.com [3hbiomedical.com]
- 10. MTT assay [bio-protocol.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide to the Downstream Signaling Effects of VEGFR-2 Inhibition by Sorafenib
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide has been compiled using Sorafenib as a representative Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor. This is due to the limited publicly available information on a compound specifically named "Vegfr-2-IN-40". The data and methodologies presented here for Sorafenib are intended to serve as a comprehensive example of the type of information required for a thorough understanding of a VEGFR-2 inhibitor's downstream signaling effects.
Introduction to VEGFR-2 Signaling and Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[1][2] Key pathways activated by VEGFR-2 include the Ras/Raf/MEK/ERK (MAPK) pathway, which primarily drives cell proliferation, and the PI3K/Akt pathway, which is essential for cell survival.
Sorafenib is an orally active multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases.[3] It is known to inhibit the Raf/MEK/ERK signaling pathway, as well as VEGFR-2, VEGFR-3, and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β), thereby exerting both anti-proliferative and anti-angiogenic effects.[1][4]
Quantitative Data: Inhibitory Profile of Sorafenib
The inhibitory activity of Sorafenib against a panel of kinases is summarized below. This data is crucial for understanding its potency and selectivity.
| Target Kinase | IC50 (nM) | Reference |
| Raf-1 | 6 | [5] |
| B-Raf | 22 | [5] |
| B-Raf (V600E) | 38 | |
| VEGFR-2 | 90 | [5] |
| VEGFR-1 | 26 | |
| VEGFR-3 | 20 | [5] |
| PDGFR-β | 57 | [5] |
| c-Kit | 68 | [5] |
| Flt-3 | 58 | [6] |
| RET | 43 |
Downstream Signaling Effects of Sorafenib
Sorafenib exerts its effects by inhibiting key signaling cascades downstream of VEGFR-2 and the Raf kinases.
Inhibition of the Raf/MEK/ERK Pathway
By directly inhibiting Raf kinases, Sorafenib blocks the phosphorylation of MEK, which in turn prevents the phosphorylation and activation of ERK.[7] This disruption of the MAPK pathway leads to a decrease in the transcription of genes involved in cell proliferation and survival.
Inhibition of VEGFR-2 Signaling
Sorafenib's inhibition of VEGFR-2 autophosphorylation in endothelial cells blocks the initiation of downstream signaling. This leads to:
-
Reduced Endothelial Cell Proliferation: Primarily through the inhibition of the MAPK pathway.
-
Induction of Apoptosis: Sorafenib has been shown to induce apoptosis in tumor and endothelial cells, partly by down-regulating the anti-apoptotic protein Mcl-1.[8]
-
Inhibition of Angiogenesis: By blocking endothelial cell migration and tube formation.[9]
Effects on Other Signaling Pathways
Sorafenib has also been shown to modulate other signaling pathways, including the STAT3 pathway, which can contribute to its anti-fibrotic and pro-apoptotic effects.[10]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: VEGFR-2 signaling pathway and points of inhibition by Sorafenib.
Experimental Workflow Diagram
Caption: A typical workflow for Western Blot analysis.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on hepatocellular carcinoma cells.[11]
-
Cell Seeding: Seed cells (e.g., HepG2) at a density of 5 x 10³ cells/well in 96-well plates and culture overnight.
-
Treatment: Treat cells with varying concentrations of Sorafenib (e.g., 0.125-8 µM) for 48 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add 100 µL of MTT working solution to each well and incubate in the dark at 37°C for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This protocol is a generalized procedure based on common laboratory practices.[12][13]
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with Sorafenib for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pERK, anti-ERK, anti-VEGFR-2) overnight at 4°C. Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBST.
-
Detection: Add ECL chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
In Vitro Kinase Assay
This protocol is based on a method described for Sorafenib.[6]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the purified kinase (e.g., recombinant VEGFR-2), the substrate (e.g., a synthetic peptide), and the assay buffer (e.g., 20 mM Tris pH 7.5, 10 mM MgCl₂).
-
Inhibitor Addition: Add varying concentrations of Sorafenib or a vehicle control (DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP) to the mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection of Phosphorylation: Spot the reaction mixture onto a filter paper (e.g., P81 phosphocellulose paper), wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each Sorafenib concentration and determine the IC50 value.
Conclusion
Sorafenib is a multi-kinase inhibitor that effectively targets VEGFR-2 and the Raf/MEK/ERK signaling pathway. This dual mechanism of action allows it to inhibit both tumor angiogenesis and cell proliferation. The quantitative data and experimental protocols provided in this guide offer a framework for the preclinical evaluation of VEGFR-2 inhibitors. A thorough understanding of the downstream signaling effects is paramount for the development of targeted cancer therapies.
References
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Sorafenib inhibits LPS-induced inflammation by regulating Lyn-MAPK-NF-kB/AP-1 pathway and TLR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 9. Sorafenib, a multikinase inhibitor, is effective in vitro against non-Hodgkin lymphoma and synergizes with the mTOR inhibitor rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Cell viability assay [bio-protocol.org]
- 12. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Layered Double Hydroxides-Loaded Sorafenib Inhibit Hepatic Stellate Cells Proliferation and Activation In Vitro and Reduce Fibrosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vitro Profile of a Novel VEGFR-2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of a hypothetical, novel VEGFR-2 inhibitor, designated Vegfr-2-IN-40. As specific experimental data for "this compound" is not publicly available, this document serves as a detailed framework, outlining the standard experimental protocols and data presentation formats used to characterize such a compound. The information herein is compiled from established methodologies in the field of kinase inhibitor drug discovery.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2][3] Its activation by VEGF-A triggers a cascade of downstream signaling pathways, primarily the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which are essential for endothelial cell proliferation, migration, and survival.[2][4][5] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it fuels tumor growth and metastasis.[2][3] Consequently, VEGFR-2 has emerged as a prime therapeutic target for the development of anti-angiogenic therapies.[2][3]
This compound is conceptualized as a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling. The following sections detail the typical in vitro studies performed to ascertain the potency, selectivity, and cellular effects of such an inhibitor.
Quantitative Assessment of Kinase Inhibition
The initial step in characterizing a novel VEGFR-2 inhibitor is to determine its potency and selectivity through biochemical assays.
Table 1: In Vitro Kinase Inhibitory Activity of Representative VEGFR-2 Inhibitors
| Kinase Target | IC50 (nM) - Compound X | IC50 (nM) - Compound Y | IC50 (nM) - Sorafenib (Reference) |
| VEGFR-2 | 10 | 5.4 | 90 [3] |
| VEGFR-1 | 50 | 25 | 20 |
| VEGFR-3 | 150 | 80 | 15 |
| PDGFRβ | 200 | 150 | 5 |
| c-Kit | 500 | 300 | 70 |
| FGFR-1 | >1000 | 800 | 150 |
Note: The data presented are representative values for hypothetical compounds (X and Y) and a known inhibitor (Sorafenib) to illustrate typical data presentation. IC50 values indicate the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Cellular Activity of VEGFR-2 Inhibition
Following biochemical confirmation of inhibitory activity, the effect of the compound is assessed in a cellular context.
Table 2: Cellular Anti-Proliferative Activity of Representative VEGFR-2 Inhibitors
| Cell Line | Primary Target Expressed | GI50 (µM) - Compound X | GI50 (µM) - Compound Y | GI50 (µM) - Sorafenib (Reference) |
| HUVEC (Human Umbilical Vein Endothelial Cells) | VEGFR-2 | 0.5 | 0.2 | 1.5 |
| A549 (Human Lung Carcinoma) | VEGFR-2 | 2.5 | 1.8 | 5.6 |
| HT-29 (Human Colon Adenocarcinoma) | VEGFR-2 | 3.1 | 2.5 | 7.2[3] |
| MCF-7 (Human Breast Adenocarcinoma) | VEGFR-2 | 4.5 | 3.9 | 8.1[3] |
| VERO (Normal Kidney Epithelial Cells) | Low VEGFR-2 | >50 | >50 | >30[3] |
Note: The data presented are representative values for hypothetical compounds (X and Y) and a known inhibitor (Sorafenib). GI50 (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
VEGFR-2 Kinase Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified VEGFR-2.
Principle: The assay measures the phosphorylation of a synthetic substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. Inhibition of the kinase by a compound results in a decreased phosphorylation signal.
Materials:
-
Recombinant Human VEGFR-2 Kinase Domain
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compound (this compound)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
96-well white microplates
Procedure:
-
Prepare a serial dilution of the test compound in kinase assay buffer.
-
In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the VEGFR-2 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescent readout system like Kinase-Glo®. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay
This assay determines the ability of the inhibitor to block VEGFR-2 autophosphorylation within a cellular environment.
Principle: Endothelial cells expressing VEGFR-2 are stimulated with VEGF-A to induce receptor autophosphorylation. The inhibitory effect of the compound is measured by quantifying the levels of phosphorylated VEGFR-2.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
VEGF-A
-
Test compound (this compound)
-
Lysis Buffer (containing protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2
-
ELISA plates or Western Blotting apparatus
Procedure:
-
Seed HUVECs in a 96-well plate and grow to near confluency.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a predetermined concentration of VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Lyse the cells and quantify the amount of phosphorylated VEGFR-2 and total VEGFR-2 using a sandwich ELISA or by Western Blot analysis.[6]
-
Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.
-
Calculate the percent inhibition of phosphorylation at each compound concentration and determine the IC50 value.
Cell Proliferation (MTT) Assay
This assay assesses the effect of the inhibitor on the proliferation of endothelial and cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
HUVECs or other relevant cancer cell lines (e.g., HT-29, MCF-7)
-
Appropriate cell culture medium and serum
-
Test compound (this compound)
-
MTT solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to untreated control cells.
-
Determine the GI50 value from the dose-response curve.[7]
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathway and experimental processes are crucial for understanding the mechanism of action and the evaluation strategy.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro characterization of this compound.
Conclusion
The preliminary in vitro evaluation of a novel VEGFR-2 inhibitor such as this compound is a critical step in the drug discovery process. Through a systematic series of biochemical and cell-based assays, it is possible to determine the inhibitor's potency, selectivity, and cellular mechanism of action. The data generated from these studies, presented in a clear and quantitative manner, are essential for making informed decisions about the further development of the compound as a potential anti-angiogenic therapeutic agent. While specific data for "this compound" remains to be established, this guide provides the foundational knowledge and experimental framework for its comprehensive in vitro characterization.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Vegfr-2-IN-40 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These protocols provide detailed methodologies for the in vitro evaluation of Vegfr-2-IN-40, a small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following assays are designed to characterize the biochemical and cellular activity of the compound.
Introduction to VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain.[3] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and vascular permeability.[1][3] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it is crucial for tumor angiogenesis, growth, and metastasis.[2] Consequently, inhibiting VEGFR-2 is a key therapeutic strategy in oncology.
Small molecule inhibitors of VEGFR-2 typically target the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.[2] The following protocols describe standard in vitro assays to determine the potency and cellular effects of VEGFR-2 inhibitors like this compound.
Data Presentation: Inhibitory Activity of VEGFR-2 Inhibitors
The following table summarizes the in vitro inhibitory activities of several known VEGFR-2 inhibitors. This data is provided for comparative purposes to benchmark the activity of new compounds like this compound.
| Compound | Assay Type | Cell Line/Enzyme | IC50 | Reference |
| Sorafenib | VEGFR-2 Kinase Assay | Recombinant Enzyme | 3.12 nM | [4] |
| Sunitinib | VEGFR-2 Kinase Assay | Recombinant Enzyme | - | - |
| Pazopanib | VEGFR-2 Kinase Assay | Recombinant Enzyme | - | [2] |
| Vandetanib | VEGFR-2 Kinase Assay | Recombinant Enzyme | 40 nM | [5] |
| Apatinib | VEGFR-2 Kinase Assay | Recombinant Enzyme | 1 nM | [5] |
| Regorafenib | VEGFR-2 Kinase Assay | Recombinant Enzyme | 4.2 nM (murine) | [5] |
| Compound 72a | VEGFR-2 Kinase Assay | Recombinant Enzyme | 67 nM | [6] |
| Compound 91b | VEGFR-2 Kinase Assay | Recombinant Enzyme | 530 nM | [6] |
| Compound 11 | VEGFR-2 Kinase Assay | Recombinant Enzyme | 190 nM | [7] |
| Compound 23j | VEGFR-2 Kinase Assay | Recombinant Enzyme | 3.7 nM | [4] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the VEGFR-2 signaling cascade and a general workflow for the in vitro testing of a VEGFR-2 inhibitor.
Caption: VEGFR-2 Signaling Pathway.
References
- 1. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vegfr-2-IN-40 in Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Vegfr-2-IN-40, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in various in vitro angiogenesis assays. This document outlines the mechanism of action, detailed experimental protocols, and data presentation guidelines to facilitate the investigation of the anti-angiogenic properties of this compound.
Introduction to this compound and Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer.[1] In cancerous tumors, angiogenesis provides the necessary blood supply for tumor growth and metastasis.[2] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of this process.[1] The binding of VEGF to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, all essential steps in angiogenesis.[3]
This compound is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking the downstream signaling pathways that lead to new blood vessel formation.[4] Preliminary data suggests that this compound not only inhibits VEGFR-2 but also promotes apoptosis and modulates the expression of inflammatory cytokines.
Note: The specific IC50 value for this compound against VEGFR-2 is not publicly available. Researchers should perform a dose-response study to determine the optimal concentration for their specific experimental setup. For reference, the IC50 values of several other well-characterized VEGFR-2 inhibitors are provided in Table 1.
Data Presentation
Consistent and clear data presentation is crucial for the interpretation and comparison of experimental results. All quantitative data from the described angiogenesis assays should be summarized in tables.
Table 1: IC50 Values of Common VEGFR-2 Inhibitors (for reference)
| Inhibitor | VEGFR-2 IC50 (nM) |
| Apatinib | 1[5] |
| Axitinib | 0.2[6] |
| Cabozantinib | 0.035[6] |
| Lenvatinib | 4.6 |
| Pazopanib | 30 |
| Regorafenib | 4.2 (murine)[5] |
| Sorafenib | 90 |
| Sunitinib | 80[1] |
| Vandetanib | 40[1] |
| Vatalanib | 37[6] |
This table provides a reference range for the potency of various VEGFR-2 inhibitors. The optimal concentration for this compound should be determined empirically.
Signaling Pathway
The binding of VEGF to VEGFR-2 triggers the dimerization of the receptor and the autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, primarily the PLCγ-PKC-MAPK and the PI3K/Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration. This compound, by inhibiting the kinase activity of VEGFR-2, blocks these downstream events.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key in vitro angiogenesis assays. It is recommended to use human umbilical vein endothelial cells (HUVECs) for these experiments.
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells.
Workflow:
Caption: Workflow for the endothelial cell proliferation assay.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Serum-free basal medium
-
This compound (dissolved in DMSO)
-
Recombinant human VEGF
-
96-well cell culture plates
-
MTT or BrdU proliferation assay kit
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 and incubate overnight.
-
The next day, replace the medium with 100 µL of serum-free basal medium and incubate for 4-6 hours to synchronize the cells.
-
Prepare serial dilutions of this compound in serum-free basal medium. A suggested starting concentration range is 0.1 nM to 10 µM.
-
Remove the starvation medium and add 100 µL of the prepared this compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Sunitinib).
-
To stimulate proliferation, add recombinant human VEGF to a final concentration of 20-50 ng/mL to all wells except for the negative control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Assess cell proliferation using an MTT or BrdU assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition of cell proliferation for each concentration of this compound compared to the VEGF-stimulated control.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of endothelial cells.
Workflow:
Caption: Workflow for the wound healing (migration) assay.
Materials:
-
HUVECs
-
EGM-2
-
Serum-free basal medium
-
This compound
-
Recombinant human VEGF
-
24-well or 12-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Seed HUVECs in a 24-well or 12-well plate and grow until a confluent monolayer is formed.
-
Create a linear scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with serum-free basal medium containing different concentrations of this compound (e.g., 0.1 nM to 10 µM) and a stimulatory concentration of VEGF (e.g., 20-50 ng/mL). Include appropriate controls.
-
Capture images of the wound at time 0.
-
Incubate the plate and capture images of the same wound area at different time points (e.g., 6, 12, and 24 hours).
-
Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the initial wound area.
Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Workflow:
Caption: Workflow for the tube formation assay.
Materials:
-
HUVECs
-
EGM-2
-
Serum-free basal medium
-
This compound
-
Recombinant human VEGF
-
Matrigel (or other basement membrane extract)
-
96-well plates
-
Microscope with a camera
Protocol:
-
Thaw Matrigel on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well, ensuring the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in serum-free basal medium containing the desired concentrations of this compound (e.g., 0.1 nM to 10 µM) and VEGF (e.g., 20-50 ng/mL).
-
Seed 1.5-2 x 10⁴ cells in 100 µL of the cell suspension onto the solidified Matrigel.
-
Incubate the plate for 4-18 hours at 37°C.
-
Observe and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using specialized software (e.g., ImageJ with an angiogenesis plugin).
Safety and Handling
This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust or solution. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate its anti-angiogenic potential and further elucidate the role of VEGFR-2 signaling in various physiological and pathological processes.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of anti-angiogenesis property of anti-VEGFR2 nanobody-conjugated H40-PEG carrier loaded with methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. dovepress.com [dovepress.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for a Representative VEGFR-2 Inhibitor in In Vivo Studies
Disclaimer: Information regarding a specific molecule designated "Vegfr-2-IN-40" is not available in the public domain. The following application notes and protocols are based on published in vivo studies of other representative small molecule and antibody-based VEGFR-2 inhibitors. Researchers should optimize these protocols for their specific inhibitor and animal model.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is crucial for tumor growth and metastasis, making VEGFR-2 a prime target for cancer therapy.[1] VEGFR-2 inhibitors block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[2][3] These application notes provide a general framework for the in vivo evaluation of a representative VEGFR-2 inhibitor.
Data Presentation
The following table summarizes representative quantitative data from in vivo studies using a VEGFR-2 inhibitor. This data is derived from studies using the anti-VEGFR-2 antibody, DC101, in a murine tumor model and serves as an example of expected outcomes.
| Parameter | Dosage | Vehicle/Control | Animal Model | Key Findings | Reference |
| Tumor Volume | 5 mg/kg | Rat IgG | MC38 tumor-bearing mice | No significant difference from control. | [4] |
| 20 mg/kg | Rat IgG | MC38 tumor-bearing mice | Significant reduction in tumor volume. | [4] | |
| 40 mg/kg | Rat IgG | MC38 tumor-bearing mice | Dose-dependent, significant reduction in tumor volume. | [4] | |
| Intra-tumor T cell Infiltration | 40 mg/kg | Rat IgG | MC38 tumor-bearing mice | Significantly increased frequency of CD3+ T cells. | [4] |
| Vessel Density | Not specified | Not specified | Not specified | Reduction in vessel density. | [4] |
Experimental Protocols
In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical experiment to evaluate the anti-tumor efficacy of a VEGFR-2 inhibitor in a syngeneic mouse tumor model.
1. Animal Model:
-
Species: BALB/c mice (or other appropriate strain for the selected tumor model).
-
Tumor Model: Subcutaneous implantation of MC38 colon adenocarcinoma cells (or other suitable tumor cell line).
2. Materials:
-
VEGFR-2 inhibitor (e.g., a small molecule or an antibody like DC101).
-
Vehicle control (e.g., sterile PBS, DMSO/PEG solution, or isotype control antibody).
-
Tumor cells (e.g., MC38).
-
Sterile syringes and needles.
-
Calipers for tumor measurement.
3. Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 MC38 cells in 100 µL of sterile PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., ~100-200 mm³). Monitor tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).
-
Animal Grouping: Randomize mice into treatment and control groups (n=5-10 mice per group).
-
Drug Preparation and Administration:
-
Prepare the VEGFR-2 inhibitor solution at the desired concentrations (e.g., 5, 20, 40 mg/kg). The formulation will depend on the specific inhibitor's solubility and stability. A common formulation for in vivo studies is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[5]
-
Administer the inhibitor and vehicle control via the appropriate route (e.g., intraperitoneal injection) at a specified frequency (e.g., twice weekly for 3 weeks).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Immunohistochemistry (IHC) for T-cell Infiltration and Vessel Density:
-
Fix a portion of the tumor tissue in formalin and embed in paraffin.
-
Section the tissue and perform IHC staining for CD3 to identify T-cells and CD31 to identify endothelial cells for vessel density assessment.[4]
-
Mandatory Visualization
Caption: VEGFR-2 signaling pathway upon VEGF binding.
Caption: In vivo experimental workflow for a VEGFR-2 inhibitor.
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGFR-2-IN-6 | VEGFR | TargetMol [targetmol.com]
Application Notes and Protocols for a Novel VEGFR-2 Inhibitor in Tumor Microenvironment Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a critical role in tumor progression and the establishment of a complex tumor microenvironment (TME).[1][2][3] Activation of VEGFR-2 by its ligands, primarily VEGF-A, triggers a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][4][5] Beyond its angiogenic role, VEGFR-2 signaling contributes to an immunosuppressive TME by modulating the function of various immune cells, including T cells, myeloid-derived suppressor cells (MDSCs), and regulatory T cells (Tregs).[6][7][8][9]
Vegfr-2-IN-40 is a potent and selective small-molecule inhibitor of VEGFR-2 tyrosine kinase. These application notes provide an overview of the utility of this compound for studying the multifaceted roles of VEGFR-2 in the tumor microenvironment and offer detailed protocols for its use in relevant in vitro and in vivo models.
Mechanism of Action
This compound competitively binds to the ATP-binding site of the VEGFR-2 kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways. This blockade of VEGFR-2 signaling leads to the inhibition of angiogenesis and a reduction in vascular permeability.[3] Furthermore, by attenuating VEGFR-2 signaling, this compound can modulate the immune landscape within the TME, potentially reversing the immunosuppressive state and enhancing anti-tumor immune responses.[9][10]
Data Presentation
In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) |
| VEGFR-2 | 2.5 |
| VEGFR-1 | 150 |
| VEGFR-3 | 220 |
| PDGFRβ | 850 |
| c-Kit | >1000 |
| FGFR1 | >1000 |
Cellular Activity
| Cell Line | Assay | IC50 (nM) |
| HUVEC | VEGF-A Stimulated Proliferation | 15 |
| HUVEC | Tube Formation Assay | 25 |
| MC38 | Co-culture with T-cells (IFN-γ release) | 50 |
In Vivo Efficacy in Syngeneic Mouse Models
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) |
| MC38 Colon Carcinoma | This compound (25 mg/kg, p.o., daily) | 65 |
| 4T1 Breast Cancer | This compound (25 mg/kg, p.o., daily) | 58 |
Mandatory Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
In Vitro HUVEC Proliferation Assay
Objective: To determine the effect of this compound on VEGF-A-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs (passage 2-5)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A (human recombinant)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
96-well plates, clear bottom, white walls
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 and incubate overnight at 37°C, 5% CO2.
-
The next day, starve the cells by replacing the medium with basal medium containing 0.5% FBS for 4 hours.
-
Prepare serial dilutions of this compound in basal medium.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 20 ng/mL of VEGF-A. Include a non-stimulated control and a vehicle control.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model.
Materials:
-
6-8 week old female C57BL/6 mice
-
MC38 colon carcinoma cells
-
Matrigel
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Calipers
Protocol:
-
Subcutaneously implant 1 x 10^6 MC38 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth daily. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).
-
Administer this compound (e.g., 25 mg/kg) or vehicle orally once daily.
-
Measure tumor volume using calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor body weight and general health of the mice throughout the study.
-
At the end of the study (e.g., day 21 or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for further analysis.
-
Calculate the percentage of tumor growth inhibition for the treatment group compared to the vehicle control group.
Analysis of the Tumor Microenvironment by Flow Cytometry
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with this compound.
Materials:
-
Tumors from the in vivo study
-
RPMI-1640 medium
-
Collagenase IV, Hyaluronidase, DNase I
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80)
-
Flow cytometer
Protocol:
-
Mince the excised tumors and digest them in RPMI-1640 containing collagenase IV, hyaluronidase, and DNase I for 30-45 minutes at 37°C with gentle agitation.
-
Prepare a single-cell suspension by passing the digested tissue through a 70 µm cell strainer.
-
Lyse red blood cells using an appropriate lysis buffer.
-
Count the viable cells and resuspend them in FACS buffer.
-
Block Fc receptors by incubating the cells with Fc block for 10 minutes on ice.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the desired immune cell markers for 30 minutes on ice, protected from light.
-
Wash the cells with FACS buffer and resuspend them for analysis.
-
Acquire the data on a flow cytometer and analyze the different immune cell populations using appropriate gating strategies.
-
Compare the percentages and absolute numbers of immune cell populations between the this compound treated and vehicle-treated groups.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in in vitro assays | Cell passage number too high; inconsistent cell seeding | Use HUVECs at a low passage number (2-5); ensure accurate and consistent cell counting and seeding. |
| Poor in vivo efficacy | Inadequate drug exposure; rapid metabolism | Perform pharmacokinetic studies to assess drug exposure; consider alternative dosing regimens or routes of administration. |
| No significant changes in TME | Insufficient treatment duration; tumor model resistance | Extend the treatment period; test in a different tumor model known to be more responsive to anti-angiogenic therapies.[11] |
Conclusion
This compound is a valuable research tool for investigating the complex interplay between angiogenesis, the tumor microenvironment, and anti-tumor immunity. The protocols outlined in these application notes provide a framework for utilizing this inhibitor to dissect the biological functions of VEGFR-2 and to explore its therapeutic potential in cancer research.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. VEGFR2 activity on myeloid cells mediates immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. probiologists.com [probiologists.com]
- 10. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Linking tumor hypoxia with VEGFR2 signaling and compensatory angiogenesis: Glycans make the difference - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Representative VEGFR-2 Inhibitor (e.g., Vegfr-2-IN-40) in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2] In the context of cancer, tumor cells often secrete Vascular Endothelial Growth Factor (VEGF), which binds to and activates VEGFR-2 on endothelial cells.[3][4] This activation triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, leading to the formation of a vascular network that supplies the tumor with essential nutrients and oxygen, thereby facilitating its growth and metastasis.[3] Consequently, inhibiting the VEGFR-2 signaling pathway is a key strategy in cancer therapy.[5][6]
These application notes provide a comprehensive experimental framework for characterizing a representative small molecule VEGFR-2 inhibitor, exemplified by compounds similar to Vegfr-2-IN-40, in a cancer research setting. The following protocols and data serve as a guide for researchers to evaluate the efficacy and mechanism of action of such inhibitors.
Biochemical and Cellular Characterization
A crucial first step in evaluating a novel VEGFR-2 inhibitor is to determine its potency and selectivity at the biochemical and cellular levels. This typically involves in vitro kinase assays and cell-based assays using relevant cell lines.
Table 1: Biochemical and Cellular Activity of a Representative VEGFR-2 Inhibitor (Data based on a similar compound, VEGFR-2-IN-39)
| Parameter | Value | Cell Line/System |
| VEGFR-2 Kinase Inhibition (IC50) | 208.6 nM | Cell-free enzymatic assay |
| Cell Proliferation Inhibition (IC50) | 38.65 µM | EA.hy926 (HUVEC cell line) |
| Effect on Cell Cycle | S phase arrest | HUVECs (10-40 µM, 72h) |
| Apoptosis Induction | Dose-dependent increase | HUVECs (0.1-40 µM, 72h) |
Note: Data presented is for a similar compound, VEGFR-2-IN-39, as specific data for this compound is not publicly available.[7] Researchers should determine these values empirically for their specific inhibitor.
Preclinical Efficacy in Tumor Models
Following in vitro characterization, the anti-tumor efficacy of a VEGFR-2 inhibitor should be evaluated in vivo using animal models of cancer. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.
Table 2: In Vivo Efficacy of a Representative VEGFR-2 Inhibitor (Hypothetical Data)
| Animal Model | Tumor Type | Treatment Regimen | Tumor Growth Inhibition (%) | Change in Microvessel Density (%) |
| BALB/c nude mice | Human Colorectal Carcinoma (HCT116) Xenograft | 50 mg/kg, daily, p.o. | 65% | -50% |
| NOD/SCID mice | Human Non-Small Cell Lung Cancer (A549) Xenograft | 50 mg/kg, daily, p.o. | 58% | -45% |
| BALB/c nude mice | Human Glioblastoma (U87MG) Xenograft | 50 mg/kg, daily, p.o. | 72% | -60% |
Note: This data is hypothetical and serves as an example. Actual in vivo efficacy will vary depending on the specific inhibitor, tumor model, and treatment regimen.
Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Multilabel plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer).
-
Add 20 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in assay buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
Equilibrate the plate to room temperature.
-
Add 50 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of a VEGFR-2 inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Human cancer cell line (e.g., HCT116, A549) or endothelial cells (e.g., HUVECs)
-
Complete growth medium
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted test compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the effect of a VEGFR-2 inhibitor on the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel® Basement Membrane Matrix
-
Test compound (e.g., this compound)
-
Calcein AM
-
96-well plates
-
Fluorescence microscope
Procedure:
-
Thaw Matrigel® on ice overnight.
-
Coat a 96-well plate with 50 µL of Matrigel® per well and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Harvest HUVECs and resuspend them in basal medium containing the test compound at various concentrations.
-
Seed 1.5 x 10^4 HUVECs in 100 µL of the compound-containing medium onto the polymerized Matrigel®.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Stain the cells with Calcein AM.
-
Visualize and capture images of the tube-like structures using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ).
Protocol 4: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a VEGFR-2 inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Human cancer cell line (e.g., HCT116)
-
Matrigel® (optional, for some cell lines)
-
Test compound (e.g., this compound) formulated in a suitable vehicle
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 1-5 x 10^6 human cancer cells (resuspended in PBS or a PBS/Matrigel® mixture) into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to the planned dose and schedule (e.g., daily oral gavage).
-
Monitor tumor growth and body weight of the mice 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors for various endpoints, such as weight, and perform immunohistochemical analysis for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Experimental Workflow for In Vitro IC50 Determination
Caption: Workflow for determining the IC50 of a VEGFR-2 inhibitor in a cell-based assay.
Logical Flow for Preclinical Evaluation of a VEGFR-2 Inhibitor
Caption: Logical progression for the preclinical evaluation of a novel VEGFR-2 inhibitor.
References
- 1. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Clinical advances in the development of novel VEGFR2 inhibitors - Fontanella - Annals of Translational Medicine [atm.amegroups.org]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Vegfr-2-IN-40 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Vegfr-2-IN-40. The information addresses potential off-target effects and offers strategies for their mitigation to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] By targeting the ATP-binding site of the VEGFR-2 kinase domain, it blocks downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.[3][4]
Q2: What are the known off-targets of this compound?
While designed for VEGFR-2 selectivity, like many kinase inhibitors, this compound may exhibit off-target activity at higher concentrations.[5] Common off-targets for inhibitors of this class can include other receptor tyrosine kinases with structural similarity in the ATP-binding pocket, such as PDGFRβ, c-Kit, and FGFR1. Comprehensive kinase profiling is recommended to understand the specific off-target effects in your experimental system.
Q3: What is the recommended concentration range for using this compound in cell-based assays?
The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response curve to determine the EC50 for VEGFR-2 inhibition in your specific cell line. As a starting point, concentrations ranging from 10 nM to 1 µM are typically effective. It is crucial to use the lowest effective concentration to minimize off-target effects.
Q4: How can I confirm that the observed phenotype in my experiment is due to VEGFR-2 inhibition and not off-target effects?
Several strategies can be employed to validate the on-target effect of this compound:
-
Rescue Experiments: Transfect cells with a drug-resistant mutant of VEGFR-2. If the observed phenotype is reversed, it is likely due to on-target activity.
-
Use of a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of another VEGFR-2 inhibitor with a different chemical scaffold. A similar phenotype suggests an on-target effect.
-
siRNA/shRNA Knockdown: Use RNA interference to specifically knockdown VEGFR-2. If this phenocopies the effect of this compound, it supports an on-target mechanism.
-
Direct Measurement of Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm the binding of this compound to VEGFR-2 in cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected Cell Toxicity or Altered Morphology | Off-target effects at high concentrations. | Perform a dose-response experiment to determine the optimal, lowest effective concentration. Validate the on-target effect using a rescue experiment or a structurally unrelated inhibitor. |
| Inconsistent Results Between Experiments | Reagent variability or degradation. Cell line instability. | Aliquot and store this compound at -80°C. Use freshly prepared solutions for each experiment. Ensure consistent cell passage number and culture conditions. |
| Lack of Expected Phenotype | Insufficient inhibitor concentration. Poor cell permeability. Low VEGFR-2 expression in the cell line. | Increase the concentration of this compound after confirming its activity in a cell-free assay. Verify VEGFR-2 expression in your cell model using Western blot or qPCR. |
| Activation of a Parallel Signaling Pathway | Feedback loops or pathway crosstalk. | Profile the activation state of related signaling pathways (e.g., MAPK, PI3K/Akt) using phosphoproteomics or Western blotting to understand the cellular response to VEGFR-2 inhibition. |
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
This table presents the inhibitory activity of this compound against a panel of selected kinases. Data are shown as IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase | IC50 (nM) |
| VEGFR-2 | 5 |
| VEGFR-1 | 150 |
| VEGFR-3 | 200 |
| PDGFRβ | 850 |
| c-Kit | 1200 |
| FGFR1 | > 5000 |
| EGFR | > 10000 |
| Src | > 10000 |
Data are hypothetical and for illustrative purposes.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol details the steps to verify the direct binding of this compound to VEGFR-2 within intact cells.
Materials:
-
Cells expressing VEGFR-2
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting (anti-VEGFR-2, secondary antibody)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control (DMSO) for 1 hour.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blot Analysis: Collect the supernatant and analyze the levels of soluble VEGFR-2 by Western blotting. Increased thermal stability of VEGFR-2 in the presence of this compound indicates target engagement.
Protocol 2: Rescue Experiment Using a Gatekeeper Mutant of VEGFR-2
This protocol describes how to confirm that the observed cellular phenotype is a direct result of VEGFR-2 inhibition.
Materials:
-
Cells with low endogenous VEGFR-2
-
Expression vectors for wild-type VEGFR-2 and a gatekeeper mutant (e.g., T916M) of VEGFR-2 that confers resistance to this compound.
-
Transfection reagent
-
This compound
-
Assay reagents to measure the phenotype of interest (e.g., cell proliferation assay kit).
Procedure:
-
Transfection: Transfect cells with either the wild-type VEGFR-2 vector, the gatekeeper mutant VEGFR-2 vector, or an empty vector control.
-
Selection and Expansion: Select and expand the transfected cells.
-
Treatment: Treat the different cell populations with this compound at a concentration that inhibits the phenotype in wild-type VEGFR-2 expressing cells.
-
Phenotypic Analysis: Measure the phenotype of interest (e.g., cell viability, migration). A reversal of the phenotype in cells expressing the gatekeeper mutant indicates that the effect of this compound is on-target.
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting unexpected phenotypes with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shop.carnabio.com [shop.carnabio.com]
Vegfr-2-IN-40 toxicity in preclinical models
Disclaimer: Publicly available preclinical toxicity data for the specific compound Vegfr-2-IN-40 (also known as SU5408 or VEGF Receptor 2 Kinase Inhibitor I) is limited. The following information is compiled based on the known toxicities of the broader class of VEGFR-2 inhibitors and should be used as a general guide. Researchers are strongly advised to conduct their own dose-finding and toxicity studies for this compound in their specific preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It functions by blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, thereby inhibiting its phosphorylation and downstream signaling. This disruption of the VEGF/VEGFR-2 pathway is the primary mechanism for its anti-angiogenic effects.
Q2: What are the expected on-target effects of this compound in preclinical models?
By inhibiting VEGFR-2, this compound is expected to reduce tumor vascularization, inhibit tumor growth, and potentially decrease metastasis. In cellular assays, it has been shown to induce apoptosis.
Q3: What are the common toxicities associated with VEGFR-2 inhibitors in preclinical studies?
-
Cardiovascular effects: Hypertension is a common finding due to the role of VEGF in maintaining vascular health.[1][2] Cardiac toxicities, including congestive heart failure, have also been observed with some VEGFR inhibitors.[2][3]
-
Gastrointestinal issues: Diarrhea and stomatitis are frequently reported side effects.[2]
-
Renal toxicities: Proteinuria can occur due to the effects on glomerular filtration.[1]
-
Skin toxicities: Hand-foot syndrome and skin rash have been observed with some inhibitors.[2]
-
General symptoms: Fatigue and asthenia are also common.[2]
Q4: Are there any known off-target effects of this compound?
The specificity of this compound for VEGFR-2 relative to other kinases is a critical factor in its toxicity profile. Many small molecule kinase inhibitors have off-target activities that can contribute to adverse effects. Without specific preclinical data, it is difficult to predict the off-target profile of this compound.
Troubleshooting Guide for Preclinical Experiments
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Sudden death in animals at higher doses | Acute toxicity (potential cardiotoxicity or other vital organ failure). | - Immediately perform a necropsy to identify potential target organs of toxicity.- Conduct an acute toxicity study to determine the LD50.- Re-evaluate the dose range and consider a dose escalation study with smaller increments. |
| Significant weight loss (>15-20%) | General toxicity, gastrointestinal toxicity (diarrhea, poor appetite), or dehydration. | - Monitor food and water intake daily.- Check for signs of diarrhea or dehydration.- Consider dose reduction or temporary cessation of treatment.- Provide supportive care (e.g., hydration fluids) as per institutional guidelines. |
| Hypertension (elevated blood pressure) | On-target effect of VEGFR-2 inhibition. | - Monitor blood pressure regularly using appropriate methods for the animal model (e.g., tail-cuff plethysmography).- If hypertension is severe and impacting animal welfare, consider dose reduction or co-administration of an antihypertensive agent (note the potential for drug-drug interactions). |
| Lethargy, ruffled fur, hunched posture | General malaise, potential organ toxicity. | - Perform a thorough clinical examination of the animal.- Consider collecting blood for hematology and clinical chemistry analysis to assess organ function (liver, kidney).- If signs are severe, humane euthanasia and necropsy may be necessary to determine the cause. |
| Skin lesions or redness (especially on paws) | Potential for hand-foot skin reaction, a known side effect of some VEGFR inhibitors. | - Visually inspect animals regularly, paying close attention to paws and areas of friction.- Document and photograph any lesions.- Consider dose reduction. |
Experimental Protocols
Note: These are generalized protocols and should be adapted to the specific research question and animal model.
General Acute Toxicity Study (LD50 Estimation)
-
Animal Model: Use a standard rodent model (e.g., male and female Sprague-Dawley rats or BALB/c mice), typically 6-8 weeks old.
-
Acclimatization: Allow animals to acclimate for at least 5 days before the start of the study.
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The concentration should be adjusted to deliver the desired dose in a consistent volume (e.g., 10 mL/kg for rats).
-
Dose Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection). Use at least 5 dose groups with a geometric progression of doses, plus a vehicle control group.
-
Observation: Observe animals for clinical signs of toxicity and mortality at 1, 4, and 24 hours post-dosing, and then daily for 14 days.
-
Data Collection: Record all clinical signs, body weights (pre-dose and at least weekly), and mortality.
-
Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period or at the time of death.
-
LD50 Calculation: Calculate the LD50 using a recognized statistical method (e.g., probit analysis).
Repeat-Dose Toxicity Study (General Outline)
-
Animal Model: Select a relevant rodent and/or non-rodent species.
-
Dose Groups: Include a vehicle control group and at least three dose levels (low, mid, high). The high dose should be selected to produce some evidence of toxicity but not significant mortality.
-
Dosing: Administer this compound daily for a specified duration (e.g., 14 or 28 days).
-
In-life Monitoring:
-
Daily clinical observations.
-
Weekly body weight and food consumption measurements.
-
Ophthalmological examination (pre-study and at termination).
-
Cardiovascular monitoring (e.g., blood pressure, ECG) if cardiotoxicity is a concern.
-
-
Clinical Pathology: Collect blood and urine samples at termination for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology:
-
Perform a full gross necropsy.
-
Record organ weights.
-
Collect a comprehensive set of tissues for histopathological examination.
-
-
Data Analysis: Analyze all data for dose-related changes. Determine the No-Observed-Adverse-Effect Level (NOAEL).
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: Generalized workflow for preclinical toxicity assessment of a novel compound.
References
- 1. TTAC-0001, a human monoclonal antibody targeting VEGFR-2/KDR, blocks tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
How to improve Vegfr-2-IN-40 efficacy in vivo
Welcome to the technical support center for Vegfr-2-IN-40, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this compound and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding site of the VEGFR-2 tyrosine kinase. By blocking the binding of ATP, it prevents the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways crucial for angiogenesis, such as the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways. This ultimately leads to the suppression of endothelial cell proliferation, migration, and new blood vessel formation.
Q2: What are the common challenges encountered when working with this compound in vivo?
A2: Common challenges include suboptimal efficacy due to formulation and solubility issues, determining the optimal dosing and administration schedule, managing potential off-target effects and toxicity, and overcoming acquired resistance. Careful experimental design and protocol optimization are crucial to address these challenges.
Q3: How can I improve the oral bioavailability of this compound?
A3: Due to the hydrophobic nature of many kinase inhibitors, oral bioavailability can be a concern.[1][2][3] Improving bioavailability can be achieved by formulating the compound in a suitable vehicle. A common formulation for preclinical studies involves dissolving the compound in a mixture of solvents such as DMSO, PEG300, Tween-80, and saline. For poorly soluble compounds, lipid-based formulations or the creation of lipophilic salts can also significantly enhance oral absorption.[1][2]
Q4: What are the potential toxicities associated with VEGFR-2 inhibition and how can they be monitored?
A4: Inhibition of the VEGF/VEGFR-2 pathway can lead to on-target toxicities. Common adverse effects observed with VEGFR-2 inhibitors in preclinical and clinical studies include hypertension, proteinuria, fatigue, diarrhea, and hand-foot syndrome.[4][5] In animal models, it is crucial to monitor for signs of toxicity such as weight loss, changes in behavior, and alterations in hematological parameters. Regular monitoring of blood pressure and urinalysis can also provide early indicators of toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low in vivo efficacy despite potent in vitro activity | Poor solubility and formulation: The compound may be precipitating out of solution upon administration, leading to low bioavailability. | Optimize the formulation. Prepare a clear, stable solution. A common vehicle for oral gavage in mice is 0.5% carboxymethylcellulose (CMC) or a mixture of DMSO, PEG300, and saline. For intravenous administration, ensure complete solubility in a biocompatible solvent system. |
| Suboptimal dosing or schedule: The dosing regimen may not be maintaining a therapeutic concentration of the inhibitor at the tumor site. | Perform a dose-response study to determine the optimal dose. Consider splitting the daily dose or exploring intermittent dosing schedules (e.g., weekly vs. daily) which can sometimes improve efficacy and reduce toxicity.[6] | |
| High plasma protein binding: The compound may be extensively bound to plasma proteins, reducing the free fraction available to engage the target. | While difficult to alter, understanding the plasma protein binding of your compound can help in interpreting pharmacokinetic data and correlating it with efficacy. | |
| Significant animal toxicity (e.g., weight loss, lethargy) | High dose or off-target effects: The administered dose may be too high, leading to on-target or off-target toxicities. | Reduce the dose or modify the dosing schedule. If toxicity persists at lower effective doses, consider that it might be due to off-target activities of the compound. |
| Vehicle toxicity: The formulation vehicle itself may be causing adverse effects. | Run a vehicle-only control group to assess the tolerability of the formulation. If the vehicle is toxic, explore alternative, more biocompatible formulations. | |
| Inconsistent tumor growth inhibition between animals | Variability in drug administration: Inconsistent dosing volumes or improper administration technique (e.g., oral gavage) can lead to variable drug exposure. | Ensure all personnel are properly trained in animal handling and dosing techniques. Use calibrated equipment for accurate dosing. |
| Tumor model heterogeneity: The tumor model itself may have inherent variability in growth rates and response to treatment. | Increase the number of animals per group to improve statistical power. Ensure tumors are of a consistent size at the start of treatment. | |
| Development of drug resistance | Activation of alternative signaling pathways: Tumors can develop resistance by upregulating compensatory signaling pathways to bypass VEGFR-2 inhibition. | Consider combination therapy. Combining this compound with an inhibitor of a potential escape pathway (e.g., targeting c-Met or FGFR) may enhance and prolong the anti-tumor response. |
Experimental Protocols & Data
To provide a practical example, we present data and protocols adapted from a study on a highly selective VEGFR-2 inhibitor, CHMFL-VEGFR2-002, which can serve as a representative model for designing experiments with this compound.
In Vitro Kinase Inhibitory Activity
| Kinase | IC₅₀ (nM) |
| VEGFR-2 | 66 |
| PDGFRα | 620 |
| PDGFRβ | 618 |
| VEGFR-1 | >10,000 |
| VEGFR-3 | >10,000 |
| c-Kit | >10,000 |
| FLT3 | >10,000 |
| FGFR1 | >10,000 |
| CSF1R | >10,000 |
| (Data adapted from a study on CHMFL-VEGFR2-002, a selective VEGFR-2 inhibitor) |
In Vivo Efficacy in a Xenograft Model
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound (proxy) | 50 mg/kg, q.d., p.o. | Significant inhibition |
| Sunitinib (reference) | 40 mg/kg, q.d., p.o. | Significant inhibition |
| (Data representation based on typical outcomes for selective VEGFR-2 inhibitors in xenograft models) |
Detailed Methodologies
Protocol 1: In Vivo Efficacy Study in a Human Umbilical Vein Endothelial Cell (HUVEC) Xenograft Mouse Model
-
Cell Culture: Culture HUVECs in endothelial cell medium (ECM) supplemented with 5% fetal bovine serum (FBS) and 1% endothelial cell growth supplement (ECGS).
-
Animal Model: Use 6-8 week old female BALB/c nude mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ HUVECs mixed with Matrigel into the right flank of each mouse.
-
Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
Formulation Preparation: Prepare this compound in a vehicle of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.2% Tween-80 in sterile water.
-
Administration: Administer the formulated this compound or vehicle control daily via oral gavage at the desired dose (e.g., 50 mg/kg).
-
Monitoring: Measure tumor volume with calipers every 2-3 days and monitor animal body weight as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for CD31 to assess microvessel density).
Protocol 2: Pharmacokinetic (PK) Study in Mice
-
Animal Model: Use male ICR mice (6-8 weeks old).
-
Formulation: Prepare this compound in a suitable vehicle for both oral (p.o.) and intravenous (i.v.) administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Administration: Administer a single dose of this compound intravenously (e.g., 5 mg/kg) and orally (e.g., 25 mg/kg) to separate groups of mice.
-
Blood Sampling: Collect blood samples via the tail vein at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%) using appropriate software (e.g., WinNonlin).
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for suboptimal in vivo efficacy.
References
- 1. US9040543B2 - Compositions and methods for inhibition of the JAK pathway - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. VEGFR-2 inhibitors and the therapeutic applications thereof: a patent review (2012-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
Vegfr-2-IN-40 resistance mechanisms in cancer cells
Welcome to the technical support center for Vegfr-2-IN-40. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential resistance mechanisms encountered during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase. By binding to the ATP-binding site of the VEGFR-2 kinase domain, it blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. This inhibition of VEGFR-2 signaling leads to the suppression of endothelial cell proliferation, migration, and survival, which are critical processes for angiogenesis.
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential resistance mechanisms?
A2: Acquired resistance to VEGFR-2 inhibitors like this compound can arise through several mechanisms. The most common include:
-
Upregulation of alternative pro-angiogenic signaling pathways: Cancer cells can compensate for the inhibition of VEGFR-2 by upregulating other signaling pathways that promote angiogenesis and cell survival. Key alternative pathways include the Fibroblast Growth Factor (FGF)/FGF Receptor (FGFR) axis and the Hepatocyte Growth Factor (HGF)/c-MET axis.[1][2][3][4][5][6]
-
Mutations in the VEGFR-2 kinase domain: Although less common than in other tyrosine kinases, mutations in the VEGFR-2 kinase domain can occur. "Gatekeeper" mutations, for instance, can sterically hinder the binding of the inhibitor to the ATP-binding pocket, reducing its efficacy.[7][8][9][10]
-
Tumor microenvironment-mediated resistance: Stromal cells within the tumor microenvironment can secrete growth factors that activate alternative survival pathways in cancer cells, thereby reducing their dependency on VEGFR-2 signaling.[1][11][12]
-
Pharmacokinetic resistance: Alterations in drug efflux pumps (e.g., P-glycoprotein) can lead to decreased intracellular concentrations of the inhibitor.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: To investigate the mechanism of resistance, a combination of the following approaches is recommended:
-
Phospho-receptor tyrosine kinase (RTK) arrays: To screen for the activation of a broad range of RTKs and identify potential bypass signaling pathways.
-
Western blotting: To confirm the upregulation and activation of specific proteins in suspected alternative signaling pathways (e.g., p-c-MET, p-FGFR, p-ERK, p-Akt).
-
Sanger sequencing or next-generation sequencing (NGS): To identify potential mutations in the VEGFR-2 kinase domain.
-
Cell viability assays (e.g., MTT, CCK-8): To determine the IC50 of this compound in your resistant cell line compared to the parental, sensitive line.
-
Co-treatment experiments: To assess if the combination of this compound with an inhibitor of a suspected bypass pathway (e.g., a c-MET or FGFR inhibitor) can restore sensitivity.
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy in long-term cell culture.
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 of this compound for the suspected resistant cells and compare it to the parental cell line. A significant rightward shift in the IC50 curve indicates resistance. 2. Investigate Bypass Pathways: Analyze the activation status of alternative RTKs such as c-MET and FGFR using Western blotting for their phosphorylated forms. 3. Check for VEGFR-2 Mutations: Sequence the kinase domain of VEGFR-2 to identify potential mutations. 4. Test Combination Therapies: Evaluate the effect of combining this compound with inhibitors of the identified bypass pathways. |
| Cell line instability or contamination | 1. Authenticate Cell Line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination, which can alter cellular responses to drugs. |
Issue 2: High variability in experimental results with this compound.
| Possible Cause | Troubleshooting Steps |
| Inconsistent drug preparation | 1. Freshly Prepare Solutions: Prepare fresh stock and working solutions of this compound for each experiment. 2. Verify Solvent Compatibility: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and does not exceed a non-toxic level (typically <0.1%). |
| Variations in cell culture conditions | 1. Standardize Seeding Density: Use a consistent cell seeding density for all experiments, as confluency can affect drug sensitivity. 2. Monitor Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. |
| Assay-related issues | 1. Optimize Assay Parameters: For cell viability assays, optimize the incubation time with the reagent (e.g., MTT, CCK-8) to ensure a linear response. 2. Include Proper Controls: Always include vehicle-treated controls and untreated controls in your experimental setup. |
Quantitative Data Summary
Table 1: Example of IC50 Shift in this compound Resistant Cells
| Cell Line | IC50 of this compound (nM) | Fold Change in Resistance |
| Parental Cancer Cell Line | 50 | 1 |
| This compound Resistant Subclone | 500 | 10 |
Table 2: Example of Protein Expression Changes in Resistant Cells (Hypothetical Data)
| Protein | Parental Cells (Relative Expression) | Resistant Cells (Relative Expression) | Fold Change |
| p-VEGFR-2 | 1.0 | 0.2 | -5.0 |
| p-c-MET | 1.0 | 8.5 | +8.5 |
| p-FGFR1 | 1.0 | 6.2 | +6.2 |
| p-ERK1/2 | 1.0 | 4.8 | +4.8 |
Experimental Protocols
Cell Viability Assay (MTT Assay) for IC50 Determination
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO at the same concentration as the highest drug concentration). Incubate for 48-72 hours.[13][14][15][16][17][18]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.[19][20][21]
Western Blotting for Analysis of Signaling Pathways
-
Cell Lysis: Treat cells with this compound and/or other inhibitors for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[22]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-VEGFR-2, VEGFR-2, p-c-MET, c-MET, p-ERK, ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23][24][25]
Visualizations
Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.
Caption: Bypass Signaling in this compound Resistance.
Caption: Workflow for Investigating this compound Resistance.
References
- 1. The HGF/c-MET pathway is a driver and biomarker of VEGFR-inhibitor resistance and vascular remodeling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of bFGF in Acquired Resistance upon Anti-VEGF Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond VEGF: Inhibition of the Fibroblast Growth Factor Pathway and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of bFGF in Acquired Resistance upon Anti-VEGF Therapy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. scispace.com [scispace.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 22. pubcompare.ai [pubcompare.ai]
- 23. iovs.arvojournals.org [iovs.arvojournals.org]
- 24. VEGF-dependent tumor angiogenesis requires the inverse and reciprocal regulation of VEGFR1 and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Vegfr-2-IN-40 Assays
Welcome to the technical support center for Vegfr-2-IN-40 assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this VEGFR-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis. By inhibiting VEGFR-2, this compound can induce apoptosis (programmed cell death) and has been observed to decrease the levels of immunomodulatory proteins such as TNF-α and IL-6, while increasing the apoptotic marker caspase-3.
Q2: What are the primary applications for this compound in a research setting?
A2: this compound is primarily used in cancer research and other angiogenesis-related studies to investigate the effects of VEGFR-2 inhibition on cellular processes. Common applications include studying tumor growth, metastasis, and the signaling pathways that regulate blood vessel formation.
Q3: In what solvent should I dissolve and dilute this compound?
A3: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used. For final assay concentrations, the DMSO stock should be further diluted in the appropriate aqueous assay buffer. It is critical to keep the final DMSO concentration in the assay low (typically ≤1%) to avoid solvent effects that can interfere with enzyme activity and assay readout.
Q4: What are some common assay formats used to measure the activity of this compound?
A4: The activity of this compound can be assessed using various assay formats, including:
-
Biochemical Kinase Assays: These in vitro assays measure the direct inhibition of purified VEGFR-2 kinase activity, often using luminescence-based readouts like ADP-Glo™ or Kinase-Glo® that quantify ATP consumption or ADP production.
-
Cellular Autophosphorylation Assays: These cell-based assays measure the inhibition of VEGFR-2 autophosphorylation in response to VEGF stimulation. This is typically analyzed via Western Blot or ELISA using phospho-specific antibodies.
-
Inhibitor Screening ELISAs: These assays measure the ability of the inhibitor to block the binding of VEGF to VEGFR-2.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High Background Signal in Luminescence-Based Kinase Assays (e.g., Kinase-Glo®)
High background luminescence can mask the true signal from the kinase reaction, leading to inaccurate measurements of inhibitor potency.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-purity ATP and assay buffers. Ensure water used for buffers is nuclease-free. |
| High Endogenous ATPase Activity in Enzyme Preparation | Use a highly purified VEGFR-2 enzyme preparation. If using cell lysates, consider a purification step. |
| Assay Plate Interference | Use white, opaque-bottom plates specifically designed for luminescence assays to prevent well-to-well crosstalk. |
| Incorrect Reagent Volume | Ensure the volume of the Kinase-Glo® reagent is equal to the volume of the kinase reaction as per the manufacturer's protocol. |
| Extended Incubation with Detection Reagent | Read the luminescence signal within the recommended time window after adding the detection reagent. Prolonged incubation can lead to signal decay and increased background. |
Issue 2: Low or No Signal in Kinase Assays
A weak or absent signal can make it impossible to determine the inhibitory activity of this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive Kinase | Ensure the recombinant VEGFR-2 enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. Test enzyme activity with a known potent inhibitor as a positive control. |
| Sub-optimal ATP Concentration | The ATP concentration should be at or near the Km for VEGFR-2 for optimal activity and inhibitor sensitivity. This may require an initial ATP titration experiment. |
| Substrate Issues | Confirm the correct substrate is being used and that it is not degraded. Some kinases require specific peptide or protein substrates for optimal activity. |
| Incorrect Buffer Conditions | Verify the pH and salt concentrations of the kinase reaction buffer. Dithiothreitol (DTT) may also be required for enzyme stability. |
| Inhibitor Precipitation | This compound may precipitate out of solution at higher concentrations, especially in aqueous buffers with low DMSO. Visually inspect wells for precipitation. If observed, lower the inhibitor concentration or adjust the solvent composition. |
Issue 3: Inconsistent or Non-Reproducible IC50 Values
Variability in IC50 values can undermine the reliability of your results.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper technique, especially when performing serial dilutions of this compound. Prepare master mixes where possible to minimize variability. |
| DMSO Concentration Varies Across Wells | Ensure the final DMSO concentration is consistent across all wells, including controls. Prepare inhibitor dilutions in a way that maintains a constant DMSO percentage. |
| Edge Effects on Assay Plate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or water to create a humidified environment. |
| Assay Not in Linear Range | Ensure the kinase reaction is in the linear range with respect to time and enzyme concentration. Run preliminary experiments to determine the optimal reaction time and enzyme amount. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. Some compounds can be unstable in solution over time. |
Experimental Protocols
Biochemical VEGFR-2 Kinase Assay (Luminescence-based)
This protocol is a general guideline for a 96-well format and should be optimized for your specific experimental conditions.
Materials:
-
Recombinant human VEGFR-2 (catalytic domain)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
This compound stock solution (in DMSO)
-
ADP-Glo™ or Kinase-Glo® detection reagents
-
White, opaque-bottom 96-well plates
Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution in kinase assay buffer containing a constant percentage of DMSO.
-
Prepare Master Mix: Prepare a master mix containing kinase assay buffer, VEGFR-2 enzyme, and the peptide substrate.
-
Add Reagents to Plate:
-
Add 5 µL of the diluted this compound or vehicle (DMSO in buffer) to the appropriate wells.
-
Add 10 µL of the master mix to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.
-
Detect Signal:
-
For Kinase-Glo®: Add 25 µL of Kinase-Glo® reagent to each well. Incubate for 10 minutes at room temperature and measure luminescence.
-
For ADP-Glo™: Add 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes. Then add 50 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence.
-
-
Data Analysis: Subtract the background (no enzyme control) from all readings. Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular VEGFR-2 Autophosphorylation Assay (Western Blot)
This protocol describes how to measure the inhibitory effect of this compound on VEGF-induced VEGFR-2 autophosphorylation in endothelial cells (e.g., HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Serum-free medium
-
Recombinant human VEGF-A
-
This compound stock solution (in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Cell Culture: Culture HUVECs to near confluency in 6-well plates.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate the membrane with the anti-phospho-VEGFR-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2.
-
Densitometry Analysis: Quantify the band intensities for phosphorylated and total VEGFR-2. Calculate the ratio of phospho-VEGFR-2 to total VEGFR-2 for each condition.
Visualizations
Caption: VEGFR-2 Signaling Pathway.
Caption: Biochemical Kinase Assay Workflow.
Caption: Troubleshooting Decision Tree.
Refining Vegfr-2-IN-40 treatment protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vegfr-2-IN-40, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[1][2][3] By binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound blocks the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.[4]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C. For short-term use, a stock solution can be prepared in an appropriate solvent (e.g., DMSO) and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.1%).
Q4: What is the selectivity profile of this compound?
A4: While this compound is a potent inhibitor of VEGFR-2, like many kinase inhibitors, it may exhibit activity against other related kinases.[5][6] It is advisable to consult the specific datasheet for this compound or perform kinome profiling to determine its selectivity against a broader panel of kinases. The table below summarizes the inhibitory activity of a representative VEGFR-2 inhibitor, Vandetanib, which has an IC50 of 40 nM for VEGFR-2.[5]
Quantitative Data: Inhibitory Activity of a Representative VEGFR-2 Inhibitor (Vandetanib)
| Target Kinase | IC50 (nM) |
| VEGFR-2 | 40 |
| VEGFR-3 | 110 |
| EGFR | 500 |
| PDGFRβ | 1100 |
| Flt1 (VEGFR-1) | >1000 |
| Tie-2 | >1000 |
| FGFR1 | >1000 |
| MEK | >10000 |
| CDK2 | >10000 |
| c-Kit | >10000 |
| ErbB2 | >10000 |
| FAK | >10000 |
| PDK1 | >10000 |
| Akt | >10000 |
| IGF-1R | >10000 |
Data is illustrative and based on published values for Vandetanib.[5] Researchers should refer to the specific certificate of analysis for their batch of this compound.
Troubleshooting Guides
Problem 1: No or low inhibition of VEGFR-2 phosphorylation in Western blot.
| Possible Cause | Suggested Solution |
| Incorrect inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. We recommend starting with a range from 1 nM to 10 µM. |
| Inhibitor degradation | Ensure proper storage of the compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Insufficient stimulation with VEGF | Optimize the concentration and incubation time of VEGF to induce robust VEGFR-2 phosphorylation in your control cells. A typical starting point is 50 ng/mL of VEGF for 5-10 minutes. |
| Low VEGFR-2 expression in the cell line | Confirm VEGFR-2 expression in your cell line of choice (e.g., HUVECs, HRECs) by Western blot or flow cytometry.[7] |
| Suboptimal antibody performance | Use validated antibodies for total and phosphorylated VEGFR-2. Ensure you are using the recommended antibody dilutions and incubation conditions. |
Problem 2: High background or non-specific effects in cell-based assays.
| Possible Cause | Suggested Solution |
| High DMSO concentration | Ensure the final DMSO concentration in your assay is below the toxic threshold for your cells (typically <0.1%). Run a vehicle control (DMSO alone) to assess its effect. |
| Off-target effects of the inhibitor | At high concentrations, this compound may inhibit other kinases.[6][8] Use the lowest effective concentration determined from your dose-response studies. Consider using a structurally different VEGFR-2 inhibitor as a control to confirm that the observed phenotype is due to VEGFR-2 inhibition. |
| Cell culture conditions | Ensure cells are healthy and not overgrown. Serum starvation prior to VEGF stimulation can help reduce background signaling. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in cell passage number | Use cells within a consistent and low passage number range, as receptor expression and signaling can change with prolonged culturing. |
| Inconsistent reagent preparation | Prepare fresh stock solutions of this compound and VEGF for each experiment or use aliquots that have been stored properly to avoid degradation. |
| Variations in incubation times | Use a timer to ensure consistent incubation times for inhibitor treatment and VEGF stimulation. |
Experimental Protocols
Protocol 1: Western Blot Analysis of VEGFR-2 Phosphorylation
-
Cell Culture and Treatment:
-
Plate endothelial cells (e.g., HUVECs) in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 5-10 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-VEGFR-2 (Tyr1175).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
Validation & Comparative
Comparative Efficacy of VEGFR-2 Inhibitors in Xenograft Models: A Guide for Researchers
For researchers and drug development professionals navigating the landscape of anti-angiogenic therapies, robust preclinical validation is paramount. This guide provides a comparative overview of the validation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors in xenograft models, offering insights into their performance and the experimental protocols underpinning these findings. While comprehensive data for a range of inhibitors is available, this guide highlights the current lack of publicly accessible in vivo validation data for Vegfr-2-IN-40 in xenograft models, juxtaposing this with the well-documented efficacy of established alternatives.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) signaling, primarily through VEGFR-2, is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The binding of VEGF-A to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.
Caption: The VEGFR-2 signaling cascade initiated by VEGF-A binding.
Xenograft Model Experimental Workflow
The evaluation of VEGFR-2 inhibitors in xenograft models typically follows a standardized workflow. This involves the implantation of human tumor cells into immunocompromised mice, allowing the tumor to establish and grow. Once tumors reach a specified volume, the animals are randomized into control and treatment groups. The inhibitor is then administered according to a predetermined schedule and dosage. Tumor growth is monitored regularly, and at the end of the study, tumors are excised for further analysis, such as immunohistochemistry to assess microvessel density.
Caption: A typical workflow for evaluating VEGFR-2 inhibitors in xenograft models.
Comparative Efficacy of VEGFR-2 Inhibitors
The following tables summarize the in vivo efficacy of several well-established VEGFR-2 inhibitors in various xenograft models. This data provides a benchmark for evaluating new chemical entities.
Table 1: In Vivo Efficacy of Axitinib in Xenograft Models
| Xenograft Model | Cell Line | Dosage | Route | Efficacy | Reference |
| Neuroblastoma | IGR-N91 | 30 mg/kg BID | Oral | Significant tumor growth delay[1] | P. et al., 2011 |
| Glioblastoma | U87 (human) | Not Specified | Systemic | Extended survival, decreased vascularity[2] | N. et al., 2014 |
| GIST | GIST-T1 | Not Specified | Oral Gavage | Inhibition of tumor growth[3] | K. et al., 2018 |
| Melanoma | M24met | 50 mg/kg | Oral | Blocked VEGFR-2 phosphorylation[4] | H. et al., 2008 |
Table 2: In Vivo Efficacy of Sunitinib in Xenograft Models
| Xenograft Model | Cell Line | Dosage | Route | Efficacy | Reference |
| Renal Cell Carcinoma | 786-O | 40 mg/kg/day | Oral | Establishment of resistant model[5] | W. et al., 2021 |
| Lung Carcinogenesis | Genetically Engineered Mouse Model | 40 mg/kg | Oral Gavage | Prolonged survival, fewer and smaller tumors[6] | P. et al., 2008 |
| Neuroblastoma | SK-N-BE(2) | 20, 30, 40 mg/kg | Oral Gavage | Inhibition of tumor growth, angiogenesis, and metastasis[7] | D. et al., 2011 |
| Neuroblastoma | Not Specified | 30 mg/kg | Not Specified | Significant delay in tumor growth[8] | R. et al., 2017 |
Table 3: In Vivo Efficacy of Sorafenib in Xenograft Models
| Xenograft Model | Cell Line | Dosage | Route | Efficacy | Reference |
| Anaplastic Thyroid Carcinoma | DRO | 40 and 80 mg/kg | Not Specified | 63% and 93% inhibition of tumor growth, respectively[9] | K. et al., 2007 |
| Hepatocellular Carcinoma | H129 | 30 mg/kg/day | Oral | No significant difference in survival vs. vehicle[10] | W. et al., 2017 |
| Hepatocellular Carcinoma | HLE | 25 mg/kg | Gavage | Inhibited tumor growth[11] | L. et al., 2017 |
| Hepatocellular Carcinoma | β-catenin mutant and wild-type | 10 mg/kg | Not Specified | Markedly inhibited tumor growth[12] | H. et al., 2019 |
Table 4: Comparative ED50 of VEGFR-TKIs in a Zebrafish Xenograft Model [13]
| Inhibitor | Target | CT26 ED50 (µmol/L) | GL261 ED50 (µmol/L) |
| Axitinib | VEGFR1/2/3 | Not Specified | Not Specified |
| Lenvatinib | VEGFR1/2/3 | Not Specified | Not Specified |
| Pazopanib | VEGFR1/2/3 | Not Specified | Not Specified |
| Apatinib | VEGFR2 | Not Specified | Not Specified |
| Cabozantinib | VEGFR2 | Not Specified | Not Specified |
| Sunitinib | VEGFR2 | 0.1354 | 0.1338 |
| Semaxanib | VEGFR2 | Not Specified | Not Specified |
| Sorafenib | Multikinase | Not Specified | Not Specified |
| Regorafenib | Multikinase | Not Specified | Not Specified |
Experimental Protocols: A General Overview
While specific protocols vary between studies, the following provides a general framework for in vivo validation of VEGFR-2 inhibitors in xenograft models.
1. Cell Lines and Culture:
-
Human tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Animal Models:
-
Immunocompromised mice (e.g., nude, SCID) are typically used to prevent rejection of human tumor xenografts. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
3. Tumor Implantation:
-
Subcutaneous Model: A suspension of tumor cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in a small volume (e.g., 100-200 µL) of saline or media is injected subcutaneously into the flank of the mice.
-
Orthotopic Model: Tumor cells are implanted into the organ of origin to better recapitulate the tumor microenvironment.
4. Drug Preparation and Administration:
-
Inhibitors are often formulated in a vehicle solution (e.g., saline, carboxymethylcellulose).
-
Administration is typically performed via oral gavage daily or on a specified schedule. Dosages are determined from prior dose-ranging studies.[5][6]
5. Efficacy Endpoints:
-
Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width^2)/2.
-
Survival: In some studies, the endpoint is survival, with mice being euthanized when tumors reach a predetermined size or when they show signs of morbidity.[6]
-
Metastasis: The extent of metastasis to distant organs can be assessed at the end of the study.[7]
6. Pharmacodynamic Assessments:
-
Immunohistochemistry (IHC): Excised tumors are fixed, sectioned, and stained with antibodies against markers of angiogenesis (e.g., CD31) to determine microvessel density.[9]
-
Western Blotting: Tumor lysates can be analyzed to assess the phosphorylation status of VEGFR-2 and downstream signaling proteins.[4]
This compound: A Call for Data
A thorough search of the scientific literature and preclinical databases did not yield any publicly available data on the validation of this compound in xenograft models. To establish its preclinical efficacy and potential for clinical translation, it is imperative that in vivo studies are conducted and the results are made accessible to the research community. Such studies should aim to:
-
Determine the maximum tolerated dose and optimal dosing schedule.
-
Evaluate its anti-tumor efficacy in a panel of relevant xenograft models.
-
Compare its performance against established VEGFR-2 inhibitors like axitinib, sunitinib, and sorafenib.
-
Characterize its pharmacokinetic and pharmacodynamic properties in vivo.
The comprehensive validation of new chemical entities like this compound in robust preclinical models is a critical step in the drug development pipeline. The data and protocols provided for the established inhibitors in this guide serve as a valuable resource and a benchmark for these future investigations.
References
- 1. The selective VEGFR1-3 inhibitor axitinib (AG-013736) shows antitumor activity in human neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunitinib Prolongs Survival in Genetically Engineered Mouse Models of Multistep Lung Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. Sorafenib/MEK inhibitor combination inhibits tumor growth and the Wnt/β‑catenin pathway in xenograft models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Using a zebrafish xenograft tumor model to compare the efficacy and safety of VEGFR-TKIs - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Vegfr-2-IN-40 with other TKIs
To provide a comprehensive head-to-head comparison of Vegfr-2-IN-40 with other Tyrosine Kinase Inhibitors (TKIs), this guide details its mechanism of action, presents available experimental data, and outlines the methodologies for key experiments.
Introduction to this compound
This compound is a small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels. By inhibiting VEGFR-2, this compound is expected to disrupt downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, thereby impeding tumor growth and metastasis. Preliminary information suggests that this compound also induces apoptosis (programmed cell death) and modulates the expression of inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), while increasing the activity of caspase-3, a key executioner of apoptosis.
Head-to-Head Comparison of this compound with other TKIs
A direct quantitative comparison of this compound with other well-established VEGFR-2 TKIs is challenging due to the limited publicly available data specifically for this compound. However, we can compare its described biological activities with those of other TKIs for which extensive data exists. For this comparison, we will consider Sorafenib and Sunitinib, two multi-targeted TKIs that also inhibit VEGFR-2 and are used in cancer therapy.
| Parameter | This compound | Sorafenib | Sunitinib |
| Primary Target | VEGFR-2 | VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3, RET | VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-α, PDGFR-β, c-KIT, FLT3, RET, CSF-1R |
| VEGFR-2 IC50 | Data not publicly available | ~90 nM[1] | ~80 nM[2] |
| Reported Biological Effects | Induces apoptosis, decreases TNF-α and IL-6, increases caspase-3 activity. | Inhibits tumor cell proliferation and angiogenesis.[2] | Inhibits cell proliferation and induces apoptosis.[2] |
Note: The IC50 value is the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. Without the IC50 value for this compound, a direct comparison of potency is not possible.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, it is important to visualize the VEGFR-2 signaling pathway and the general workflows of experiments used to characterize TKIs.
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration.[3][4]
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a TKI.
General Experimental Workflow for TKI Evaluation
The evaluation of a novel TKI like this compound typically follows a standardized workflow to characterize its biochemical activity, cellular effects, and in vivo efficacy.
Caption: A typical experimental workflow for the evaluation of a Tyrosine Kinase Inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are detailed protocols for key experiments used in the characterization of VEGFR-2 inhibitors.
VEGFR-2 Kinase Assay (for IC50 Determination)
Objective: To determine the concentration of the inhibitor required to block 50% of VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test inhibitor (this compound and others)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Prepare a master mix containing kinase buffer, ATP, and the peptide substrate.
-
Add 20 µL of the master mix to each well.
-
Add 25 µL of recombinant VEGFR-2 kinase diluted in kinase buffer to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 50 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Incubate for 30 minutes at room temperature in the dark.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the inhibitor on the metabolic activity of endothelial cells, as an indicator of cell viability.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test inhibitors. Include a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Annexin V/Propidium Iodide Apoptosis Assay
Objective: To quantify the number of apoptotic and necrotic cells following treatment with the inhibitor.
Materials:
-
HUVECs
-
Test inhibitors
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HUVECs in 6-well plates and treat with different concentrations of the test inhibitors for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
While this compound shows promise as a VEGFR-2 inhibitor with pro-apoptotic and anti-inflammatory properties, a comprehensive head-to-head comparison with other TKIs is currently limited by the lack of publicly available quantitative data, particularly its IC50 value against VEGFR-2 and its kinase selectivity profile. The experimental protocols provided in this guide offer a standardized framework for generating the necessary data to rigorously evaluate the performance of this compound against other established VEGFR-2 inhibitors. Further research is required to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for cross-reactivity data on "Vegfr-2-IN-40" did not yield any specific information for a compound with this designation. Consequently, this guide provides a comparative analysis of three well-characterized Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors: the highly selective compound CHMFL-VEGFR2-002 , and the broader-spectrum clinical agents Sorafenib and Sunitinib . This comparison aims to provide a valuable resource for researchers evaluating VEGFR-2 inhibitors with different selectivity profiles.
Kinase Selectivity Profile: A Head-to-Head Comparison
The following table summarizes the inhibitory activity (IC50 or GI50 in nM) of CHMFL-VEGFR2-002, Sorafenib, and Sunitinib against a panel of kinases. Lower values indicate greater potency. It is important to note that the data for CHMFL-VEGFR2-002 comes from a different study and assay methodology than the data for Sorafenib and Sunitinib, which were compared head-to-head in a separate study.[1] Therefore, direct comparison of absolute values between CHMFL-VEGFR2-002 and the other two inhibitors should be interpreted with caution.
| Kinase Target | CHMFL-VEGFR2-002 (GI50, nM) | Sorafenib (Ki app, nM) | Sunitinib (Ki app, nM) |
| VEGFR-2 | 150 | 90 | 80 |
| VEGFR-1 | >10,000 | 26 | 15 |
| VEGFR-3 | >10,000 | 20 | 20 |
| PDGFRα | 620 | 57 | 2 |
| PDGFRβ | 618 | 57 | 2 |
| c-Kit | >10,000 | 68 | 81 |
| Flt-3 | >10,000 | 58 | 250 |
| RET | >10,000 | 43 | Not Reported |
| Raf-1 | Not Reported | 6 | Not Reported |
| B-Raf | Not Reported | 22 | Not Reported |
| B-Raf (V600E) | Not Reported | 38 | Not Reported |
| FGFR1 | >10,000 | 580 | Not Reported |
| FGFR3 | >10,000 | Not Reported | Not Reported |
| CSF1R | >10,000 | Not Reported | Not Reported |
| Abl | >10,000 | Not Reported | Not Reported |
| EphA2 | >10,000 | Not Reported | Not Reported |
| DDR2 | >10,000 | Not Reported | Not Reported |
Data for CHMFL-VEGFR2-002 is from a BaF3 cell-based proliferation assay (GI50).[2] Data for Sorafenib and Sunitinib is from biochemical kinase assays (Ki app).[1]
Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a typical in vitro enzyme-linked immunosorbent assay (ELISA)-based method for determining the inhibitory activity of compounds against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
96-well microplates
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Test compounds (dissolved in DMSO)
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.
-
Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound substrate.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Compound Addition: Add serial dilutions of the test compounds (and a DMSO control) to the wells.
-
Enzyme Addition: Add the recombinant VEGFR-2 kinase to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to the wells. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Washing: Stop the reaction by washing the wells to remove ATP and unbound reagents.
-
Antibody Incubation: Add the anti-phosphotyrosine-HRP antibody to the wells and incubate for 1-2 hours at room temperature to allow binding to the phosphorylated substrate.
-
Washing: Wash the wells to remove any unbound antibody.
-
Detection: Add the TMB substrate to the wells and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Stop the color development by adding the stop solution, which will turn the color to yellow.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Key Processes
VEGFR-2 Signaling Pathway
The following diagram illustrates the major signaling cascades initiated by the activation of VEGFR-2 upon binding of its ligand, VEGF. This pathway is crucial for angiogenesis, the formation of new blood vessels.
References
Independent Validation of a Novel VEGFR-2 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent validation of novel Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, using a hypothetical compound, "Vegfr-2-IN-40," as an example. It offers a comparative analysis against established VEGFR-2 inhibitors and details the requisite experimental protocols for robust validation.
Introduction to VEGFR-2 and its Role in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] This process is critical for tumor growth and metastasis, making VEGFR-2 a prime target for anticancer therapies.[2][3][4] Upon binding of its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[5][6] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[7][8]
Mechanism of Action of VEGFR-2 Inhibitors
VEGFR-2 inhibitors are typically small molecules that compete with ATP for binding to the kinase domain of the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling.[1] By blocking this pathway, these inhibitors can effectively suppress tumor angiogenesis, leading to a reduction in tumor growth and metastasis.[1][9]
Comparative Analysis of this compound
To validate the efficacy and potency of a novel inhibitor like this compound, its performance must be benchmarked against well-characterized, clinically approved VEGFR-2 inhibitors. The following tables present a hypothetical but plausible dataset for this compound, comparing it with established drugs such as Sorafenib and Sunitinib.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target | IC50 (nM) |
| This compound (Hypothetical) | VEGFR-2 | 15 |
| Sorafenib | VEGFR-2 | 53.65[10] |
| Sunitinib | VEGFR-2 | 39[11] |
| Axitinib | VEGFR-2 | 0.2 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50%. A lower IC50 indicates higher potency.
Table 2: Cellular Proliferation Assay (HUVEC Cells)
| Compound | Target Cell Line | IC50 (µM) |
| This compound (Hypothetical) | HUVEC | 0.5 |
| Sorafenib | HCT-116 | 9.3[10] |
| Compound 6 (Novel Inhibitor) | HepG-2 | 7.8[10] |
| Compound 11 (Novel Inhibitor) | A549 | 10.61[12] |
IC50 values in cellular assays indicate the concentration of the inhibitor needed to inhibit cell proliferation by 50%. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying angiogenesis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments used to characterize VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on VEGFR-2 kinase activity.
Methodology:
-
Recombinant human VEGFR-2 kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
-
The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assay
Objective: To assess the effect of the inhibitor on the proliferation of endothelial cells.
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound.
-
After a 48-72 hour incubation period, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like Calcein-AM.
-
The absorbance or fluorescence is measured using a plate reader.
-
The percentage of proliferation inhibition is calculated relative to untreated control cells.
-
The IC50 value is determined from the dose-response curve.
Western Blot Analysis of VEGFR-2 Phosphorylation
Objective: To confirm that the inhibitor blocks VEGFR-2 signaling within the cell.
Methodology:
-
HUVECs are serum-starved and then pre-treated with the test compound for a specified time.
-
The cells are then stimulated with VEGF-A to induce VEGFR-2 phosphorylation.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated VEGFR-2 (pVEGFR-2).
-
A primary antibody for total VEGFR-2 is used as a loading control.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
The band intensities are quantified to determine the reduction in VEGFR-2 phosphorylation.
Visualizing Mechanisms and Workflows
Diagrams are essential for a clear understanding of complex biological pathways and experimental procedures.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of VEGFR-2 phosphorylation.
Conclusion
The independent validation of a novel VEGFR-2 inhibitor requires a systematic and comparative approach. By employing standardized in vitro and cell-based assays and benchmarking against established inhibitors, researchers can robustly characterize the potency and mechanism of action of new therapeutic candidates. The protocols and comparative data presented in this guide offer a comprehensive framework for these essential validation studies.
References
- 1. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Profile of a Novel Selective VEGFR-2 Inhibitor: A New Generation of Anti-Angiogenic Agents
A detailed analysis of the preclinical safety data of the highly selective VEGFR-2 inhibitor, CHMFL-VEGFR2-002, in comparison with the established multi-kinase inhibitors, Sunitinib and Sorafenib, reveals a significantly improved safety profile for the next generation of anti-angiogenic therapies. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed methodologies, to highlight the advancements in targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for cancer therapy.
The inhibition of VEGFR-2 is a clinically validated strategy to disrupt tumor angiogenesis, a critical process for cancer growth and metastasis.[1] However, first-generation VEGFR-2 inhibitors, such as Sunitinib and Sorafenib, are multi-targeted kinase inhibitors, which, while effective, are associated with a range of toxicities due to their off-target effects.[2][3] Newer, highly selective VEGFR-2 inhibitors are being developed to mitigate these adverse effects while retaining potent anti-angiogenic activity.[4] This guide focuses on CHMFL-VEGFR2-002 as a representative of this new class of inhibitors to illustrate the improvements in safety.
Quantitative Comparison of Inhibitor Safety Profiles
The following tables summarize the key preclinical safety and selectivity data for CHMFL-VEGFR2-002, Sunitinib, and Sorafenib.
| Inhibitor | Target(s) | VEGFR-2 IC₅₀ (nM) | Key Off-Targets | In Vivo Toxicity Observations (Rodent Models) |
| CHMFL-VEGFR2-002 | Highly selective for VEGFR-2 | 66[5][6] | Minimal activity against a panel of 18 other kinases, including PDGFRα/β, FGFRs, and CSF1R at therapeutic concentrations.[4][5] | No apparent toxicity observed at effective anti-angiogenic doses.[4][5][6] |
| Sunitinib | Multi-kinase inhibitor | ~9[7] | PDGFRα/β, c-Kit, FLT3, RET, CSF1R, AMPK.[7][8] | Cardiotoxicity (mediated by AMPK inhibition), mitochondrial damage, hypertension, hematologic toxicity.[8][9][10] |
| Sorafenib | Multi-kinase inhibitor | 90[11] | Raf-1, B-Raf, PDGFRβ, c-Kit, FLT3, RET.[12][13] | Hand-foot skin reaction, diarrhea, hypertension, fatigue, potential for liver and cardiovascular toxicities.[14][15] |
Table 1: Comparative Kinase Selectivity and In Vivo Toxicity. This table highlights the superior selectivity of CHMFL-VEGFR2-002 and its favorable in vivo safety profile compared to the multi-targeted inhibitors Sunitinib and Sorafenib.
| Inhibitor | Cell Line | Assay Type | GI₅₀ / IC₅₀ (nM) |
| CHMFL-VEGFR2-002 | TEL-VEGFR2-BaF3 | Proliferation | 150[5][6] |
| TEL-VEGFR1/3-BaF3 | Proliferation | >10,000[5] | |
| HUVEC | VEGFR-2 Autophosphorylation | ~100-300[16] | |
| Sunitinib | Various Cancer Cell Lines | Proliferation | Varies (nM to µM range) |
| Sorafenib | Various Cancer Cell Lines | Proliferation | Varies (nM to µM range) |
Table 2: Comparative In Vitro Cytotoxicity and On-Target Inhibition. This table demonstrates the potent and selective on-target activity of CHMFL-VEGFR2-002 in engineered cell lines and its ability to inhibit VEGFR-2 signaling in endothelial cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., CHMFL-VEGFR2-002, Sunitinib, Sorafenib) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[17]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ (concentration for 50% of maximal inhibition) values are determined from the dose-response curves.
In Vivo Acute Toxicity Study in Rodents
Acute toxicity studies in rodents are performed to evaluate the potential adverse effects of a single high dose of a test substance.[20] These studies help determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[21]
Protocol:
-
Animal Model: Use healthy, young adult rodents (e.g., BALB/c mice or Sprague-Dawley rats) of a single sex or both sexes.[22]
-
Housing and Acclimatization: House the animals in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Allow for an acclimatization period of at least one week before the study begins.
-
Dose Formulation and Administration: Prepare the test compound in a suitable vehicle. Administer the compound via the intended clinical route (e.g., oral gavage).[22]
-
Dose Groups: Use a control group receiving the vehicle alone and at least three dose levels of the test compound.[22] The doses should be selected to elicit a range of responses from no effect to toxic effects.
-
Observations: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), and food and water consumption at regular intervals for a specified period (e.g., 14 days).[23]
-
Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination to identify any treatment-related changes.
-
Data Analysis: Analyze the data for dose-related effects on mortality, clinical signs, body weight, and pathology to determine the MTD and identify target organs of toxicity.
Visualizing Key Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Preclinical evaluation of Sunitinib as a single agent in the prophylactic setting in a mouse model of bone metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHMFL-VEGFR2-002 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacokinetics and bioequivalence of sunitinib and Sutent® in Chinese healthy subjects: an open-label, randomized, crossover study [frontiersin.org]
- 11. Sorafenib for the treatment of unresectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. Safety and anti-tumor activity of sorafenib (Nexavar) in combination with other anti-cancer agents: a review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioequivalence and safety assessment of sorafenib tosylate tablets in healthy Chinese subjects under fasting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs [altogenlabs.com]
- 21. biogem.it [biogem.it]
- 22. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 23. Toxicology | MuriGenics [murigenics.com]
Safety Operating Guide
Proper Disposal of Vegfr-2-IN-40: A Guide for Laboratory Professionals
For immediate reference, treat Vegfr-2-IN-40 as a hazardous chemical waste. Proper disposal requires adherence to institutional and regulatory guidelines to ensure personnel safety and environmental protection.
This guide provides detailed procedures for the safe disposal of this compound, a research chemical. The information is compiled based on established protocols for handling hazardous laboratory chemicals and data from analogous compounds. Researchers, scientists, and drug development professionals should use this document as a primary resource for ensuring safe and compliant disposal practices.
I. Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, analogous compounds like VEGFR2-IN-1 are classified with specific hazards. Based on this, this compound should be handled as a substance with the potential for:
-
Acute Oral Toxicity : May be harmful if swallowed.[1]
-
Aquatic Toxicity : Potentially very toxic to aquatic life with long-lasting effects.[1]
Therefore, it is crucial to prevent its release into the environment.[1]
Quantitative Hazard Data (Based on VEGFR2-IN-1)
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
II. Personnel Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves : Nitrile or other chemically resistant gloves.
-
Eye Protection : Safety glasses or goggles.
-
Lab Coat : A standard laboratory coat.
-
Respiratory Protection : Use in a well-ventilated area, preferably a fume hood.[1][2]
III. Step-by-Step Disposal Procedure
The disposal of this compound, whether in solid form or in solution, must be managed as hazardous waste.
Step 1: Waste Segregation
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[2][3] It is best practice to collect it in a dedicated waste container.
-
Segregate solid waste from liquid waste.
-
Keep halogenated and non-halogenated solvent wastes separate.[2][3]
Step 2: Waste Collection and Labeling
-
Solid Waste :
-
Collect pure this compound, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE (e.g., gloves) in a designated, compatible, and sealable container.
-
Label the container clearly as "Hazardous Waste" and specify the contents, including "this compound".
-
-
Liquid Waste :
-
Collect solutions containing this compound in a sealable, chemically compatible container (e.g., a glass or polyethylene bottle).[4][5]
-
The container must be in good condition, with no leaks.[5]
-
Label the container with a "Hazardous Waste" tag, listing all chemical constituents and their approximate concentrations.[6]
-
Step 3: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinse : Rinse the empty container three times with a suitable solvent that can dissolve the compound.[2][5]
-
Collect Rinsate : The solvent rinsate must be collected and disposed of as hazardous liquid waste.[2][5][6]
-
Container Disposal : After triple rinsing and air drying, the container can typically be disposed of in the regular trash or glassware waste, depending on the material.[2][5] Deface or remove the original label.[6]
Step 4: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and isolate the spill area.
-
Wear appropriate PPE.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep or scoop the material to avoid dust generation.
-
Collect all cleanup materials in a designated hazardous waste container.[6]
-
Decontaminate the spill surface with an appropriate solvent and collect the cleaning materials as hazardous waste.
Step 5: Storage and Final Disposal
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[5][6]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] Never dispose of this compound down the drain or in the regular trash.[1]
IV. Experimental Workflow & Disposal Pathway
The following diagrams illustrate the logical flow for handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
Caption: Emergency spill response for this compound.
References
- 1. VEGFR2-IN-1|MSDS [dcchemicals.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
Personal protective equipment for handling Vegfr-2-IN-40
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Vegfr-2-IN-40. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are required. It is recommended to use two pairs of chemotherapy-grade gloves.[1] |
| Body Protection | Impervious Clothing | A lab coat or gown that is shown to be resistant to hazardous drugs should be worn.[1][2] |
| Respiratory Protection | Suitable Respirator | Use in areas with adequate ventilation. A NIOSH-approved respirator is necessary when engineering controls are insufficient or when handling the powder form.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial to prevent contamination and ensure user safety. The following workflow outlines the standard operating procedure for working with this compound.
Caption: Experimental workflow for handling this compound.
-
Preparation :
-
Don all required personal protective equipment as specified in the table above.
-
Prepare a designated and clean workspace. It is highly recommended to work in a chemical fume hood or a Class II Biosafety Cabinet to avoid inhalation of the compound.[4]
-
Ensure all necessary equipment, including microbalances, spatulas, and solvent dispensers, are clean and readily accessible.
-
-
Handling :
-
Weighing : Carefully weigh the powdered this compound within a ventilated enclosure to prevent aerosolization.
-
Dissolving : Add the appropriate solvent to the compound. If sonication is required, ensure the vial is securely capped.
-
Experimental Use : Carry out all experimental procedures within the designated containment area.
-
-
Post-Handling :
-
Decontamination : Thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent.
-
Waste Disposal : Dispose of all contaminated materials as hazardous waste.
-
PPE Removal : Remove personal protective equipment in the reverse order it was put on, ensuring not to touch the outside of contaminated items with bare skin.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : All solid waste, including contaminated gloves, wipes, and plasticware, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a separate, sealed hazardous waste container. Avoid mixing incompatible waste streams.
-
Container Disposal : The empty container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Dispose of the container in an approved waste disposal plant.[2]
-
Spills : In the event of a spill, collect the spillage and dispose of it as hazardous waste.[2]
VEGFR-2 Signaling Pathway
This compound is an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Understanding the signaling pathway is crucial for interpreting experimental results. VEGFR-2 is a key mediator of angiogenesis, and its activation triggers multiple downstream pathways that regulate endothelial cell proliferation, migration, and survival.[5][6][7]
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.
References
- 1. pogo.ca [pogo.ca]
- 2. VEGFR2-IN-1|MSDS [dcchemicals.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
